molecular formula C13H28ClNS B14682527 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride CAS No. 38920-62-6

2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride

Cat. No.: B14682527
CAS No.: 38920-62-6
M. Wt: 265.89 g/mol
InChI Key: ATUXFJYREFFVPY-UHFFFAOYSA-N
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Description

2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is an organic compound that features a thiol group (-SH) and an amine group (-NH2) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride typically involves the reaction of 3-methylcyclohexylbutylamine with 2-chloroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-Methylcyclohexylbutylamine} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler amines and thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Simpler amines and thiols

    Substitution: Alkylated amines

Scientific Research Applications

2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanethiol hydrochloride: A simpler analog with similar functional groups.

    3-Amino-1-propanethiol hydrochloride: Another thiol-amine compound with a different carbon chain length.

    Cysteamine hydrochloride: A well-known thiol-amine compound used in various applications.

Uniqueness

2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is unique due to its specific structure, which combines a cyclohexyl group with a butyl chain, providing distinct chemical and physical properties compared to other thiol-amine compounds.

Properties

CAS No.

38920-62-6

Molecular Formula

C13H28ClNS

Molecular Weight

265.89 g/mol

IUPAC Name

2-[2-(3-methylcyclohexyl)butylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C13H27NS.ClH/c1-3-12(10-14-7-8-15)13-6-4-5-11(2)9-13;/h11-15H,3-10H2,1-2H3;1H

InChI Key

ATUXFJYREFFVPY-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCCS)C1CCCC(C1)C.Cl

Origin of Product

United States

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